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molecular formula C13H7NO5 B8347540 4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

4-Hydroxy-8-nitro-1-formyl dibenzo[b,d]furan

Cat. No. B8347540
M. Wt: 257.20 g/mol
InChI Key: BXTOVKIQBTXWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563900B2

Procedure details

In a 20 L 4 necked RB flask fitted with a mechanical stirrer, reflux condenser, add 4-cyclopentyloxy-8-nitro-1-formyldibenzofuran (1.2 kg, 3.75 M), 30% Hydrobromic acid in acetic acid (6 L) under stirring. Heat the reaction mixture to 80-90° C. and maintain for 30 min under stirring. Additional quantity of 30% Hydrobromic acid in acetic acid (4.2 L×3 times) was added lot wise in the interval of every 45 minutes at temp. 80-90° C. The progress of the reaction was monitored by HPLC. It was observed that that 2-3% of the starting material was left un reacted, even after prolonging the maintenance for additional 1hr. After this, the reaction mixture was cooled to 10-15° C. and water (24 L) was added at 10-15° C. under stirring. The diluted reaction mixture was brought to 25-35° C. and maintained for 30 min under stirring. The precipitated product was filtered, washed with water (8 L×5) till pH becomes neutral. The wet cake was charged with toluene (12 L) and subjected to azeotropic distillation of water by refluxing to temperature of 110° C. After complete removal of water, the reaction mixture was brought to 25-35° C. filtered and dried in vaccum oven below 60° C. till MC/LOD reaches <1%. The dried product appears as pale yellow solid, weighs about 896-915 g, yield 93-95%, purity 97% by HPLC, m.p>270° C. The product was further purified as follows. In a 10 L four necked RB flask, fitted with a mechanical stirrer, reflux condenser add 4-hydroxy-8-nitro-1-formyldibenzofuran obtained in the above step (1.0 kg, 3.89 M), dimethyl foramide (2 L) at 25-35° C. under stirring. The RM was heated to 80° C. and maintained for 30 min under stirring for complete dissolution. After dissolution, potassium carbonate (850 g, 6.11 M) was added at 80° C. and maintained for 2 h under stirring. The reaction mixture was cooled to 10° C. and filtered. The wet cake was washed with acetone (1 L) and the solid after washing was dissolved in DM water (9 L) and the solution was cooled to 5-10° C. under stirring. The pH of the aqueous solution was adjusted from 10 to 4.5 by neutralizing with conc. HCl (1.5 L). The precipitated product was filtered washed with water (10 L×5) till pH becomes neutral, dried in vacuum. Oven at 60-65° C. till MC<1%. The dried product appears as cream solid, weighs about 800-820 g, yield 83%-85%, m.p.>270; purity>99% by HPLC. The IR (KBr) spectrum shows 3130 (CH str), 1657 (CO str), 1333 (NO2 str) The 1H-NMR (DMSO-d6) shows δ 12.0 (broad, 1H), 10.2 (s, 1H), 9.8 (s, 1H), 8.6 (d, 1H), 8.0 (m, 2H), 7.2 (d, 1H). The CI mass shows m/z 257 (M+). The elemental analysis shows calculated % C, 60.71; % H, 2.74; % N, 5.45; observed % C, 60.59; % H.
[Compound]
Name
4
Quantity
20 L
Type
reactant
Reaction Step One
Name
4-cyclopentyloxy-8-nitro-1-formyldibenzofuran
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 L
Type
solvent
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
24 L
Type
reactant
Reaction Step Five
Quantity
850 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([O:6][C:7]2[C:12]3[O:13][C:14]4[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=4[C:11]=3[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=2)CCCC1.Br.O.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[OH:6][C:7]1[C:12]2[O:13][C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=3[C:11]=2[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
4
Quantity
20 L
Type
reactant
Smiles
Step Two
Name
4-cyclopentyloxy-8-nitro-1-formyldibenzofuran
Quantity
1.2 kg
Type
reactant
Smiles
C1(CCCC1)OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
6 L
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
4.2 L
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
24 L
Type
reactant
Smiles
O
Step Six
Name
Quantity
850 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
maintain for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
80-90° C
WAIT
Type
WAIT
Details
was left un
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
for additional 1hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After this, the reaction mixture was cooled to 10-15° C.
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
The diluted reaction mixture
CUSTOM
Type
CUSTOM
Details
was brought to 25-35° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with water (8 L×5) till pH becomes neutral
ADDITION
Type
ADDITION
Details
The wet cake was charged with toluene (12 L)
DISTILLATION
Type
DISTILLATION
Details
subjected to azeotropic distillation of water
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing to temperature of 110° C
CUSTOM
Type
CUSTOM
Details
After complete removal of water
CUSTOM
Type
CUSTOM
Details
was brought to 25-35° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vaccum oven below 60° C. till MC/LOD
CUSTOM
Type
CUSTOM
Details
by HPLC, m.p>270° C
CUSTOM
Type
CUSTOM
Details
The product was further purified
CUSTOM
Type
CUSTOM
Details
In a 10 L four necked RB flask, fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
add 4-hydroxy-8-nitro-1-formyldibenzofuran
CUSTOM
Type
CUSTOM
Details
obtained in the above step (1.0 kg, 3.89 M), dimethyl foramide (2 L) at 25-35° C.
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The RM was heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
under stirring for complete dissolution
ADDITION
Type
ADDITION
Details
was added at 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The wet cake was washed with acetone (1 L)
WASH
Type
WASH
Details
the solid after washing
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in DM water (9 L)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5-10° C.
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with water (10 L×5) till pH becomes neutral,
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
at 60-65° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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